molecular formula C12H9N3O5 B6137259 N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide

N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide

Cat. No. B6137259
M. Wt: 275.22 g/mol
InChI Key: OBHSMTCACKBFDC-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide, also known as HNF, is a compound that has been studied for its potential applications in scientific research. HNF is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 298.26 g/mol.

Mechanism of Action

The mechanism of action of N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide is not yet fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in cells. N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess antioxidant properties, which may help to protect cells from oxidative damage. N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide has also been shown to exhibit anti-inflammatory effects, which may help to reduce inflammation in the body. Additionally, N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide has been found to exhibit antitumor effects, which may make it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide in lab experiments is its relatively low toxicity. N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide has been shown to have a low toxicity profile, which makes it a safer alternative to other compounds that may be more toxic. However, one of the limitations of using N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide. One area of interest is the development of new cancer therapies based on the antitumor effects of N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide. Additionally, further research is needed to fully understand the mechanism of action of N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide and how it exerts its biological effects. Finally, there is potential for N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide to be used as a fluorescent probe for the detection of metal ions, which could have applications in fields such as environmental monitoring and biomedical imaging.
Conclusion
In conclusion, N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide is a compound that has been studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide has also been studied for its potential application as a fluorescent probe for the detection of metal ions. While there are limitations to using N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide in lab experiments, there are also several potential future directions for research on this compound.

Synthesis Methods

N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide can be synthesized through a simple reaction between 2-furoic hydrazide and 2-hydroxy-5-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain pure N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide.

Scientific Research Applications

N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide has also been studied for its potential application as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c16-10-4-3-9(15(18)19)6-8(10)7-13-14-12(17)11-2-1-5-20-11/h1-7,16H,(H,14,17)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHSMTCACKBFDC-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]furan-2-carbohydrazide

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